molecular formula C9H9BrZn B14713776 bromozinc(1+);prop-2-enylbenzene CAS No. 20599-28-4

bromozinc(1+);prop-2-enylbenzene

Cat. No.: B14713776
CAS No.: 20599-28-4
M. Wt: 262.5 g/mol
InChI Key: QMXRGLFTPRUFJP-UHFFFAOYSA-M
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Description

Bromozinc(1+);prop-2-enylbenzene is an organozinc compound comprising a zinc cation with a +1 charge, a bromide counterion, and a prop-2-enylbenzene (allylbenzene) substituent. Its structure likely involves a zinc atom coordinated to the allyl group (CH₂=CH–CH₂–) attached to a benzene ring, forming a hybrid organometallic species. Such compounds are of interest in organic synthesis due to zinc’s ability to participate in nucleophilic reactions, such as cross-coupling processes (e.g., Negishi coupling) .

Properties

CAS No.

20599-28-4

Molecular Formula

C9H9BrZn

Molecular Weight

262.5 g/mol

IUPAC Name

bromozinc(1+);prop-2-enylbenzene

InChI

InChI=1S/C9H9.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1

InChI Key

QMXRGLFTPRUFJP-UHFFFAOYSA-M

Canonical SMILES

C=C[CH-]C1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+) compounds can be synthesized by reacting organolithium or Grignard reagents with zinc halides. For example, chlorobutyl lithium can react with zinc bromide to form 4-chlorobutylzinc bromide . Similarly, prop-2-enylbenzene can be synthesized through electrophilic aromatic substitution reactions involving benzene derivatives .

Industrial Production Methods

Industrial production of bromozinc(1+);prop-2-enylbenzene typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);prop-2-enylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Bromozinc(1+);prop-2-enylbenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bromozinc(1+);prop-2-enylbenzene involves its reactivity as an organozinc compound. The bromozinc moiety can participate in nucleophilic substitution reactions, while the prop-2-enylbenzene structure can undergo electrophilic aromatic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the functional groups present .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The cyano group in bromozinc(1+) 4-cyanobutan-1-ide enhances solubility in polar solvents (e.g., DMF, acetone) due to its ionic character . In contrast, the bulky aromatic allyl group in this compound likely reduces polarity, favoring solubility in non-polar solvents (e.g., toluene).
  • Reactivity : Allylbenzene’s conjugated π-system may enable unique reactivity in coupling reactions, whereas branched alkyl substituents (e.g., 2-methanidylpropane) could hinder nucleophilic attack due to steric effects .

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